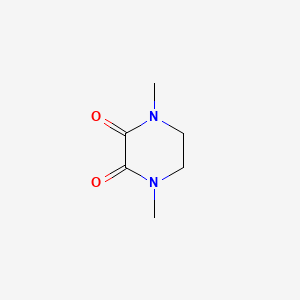
2-(4-methoxyphenyl)-1H-benzimidazole
Overview
Description
2-(4-methoxyphenyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure :
- The structure of 2-(4-methoxyphenyl)-1H-benzimidazole is characterized by a dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl substituent. This angle facilitates intermolecular hydrogen bonds, forming molecular chains (Moreno-Díaz et al., 2006).
Pharmacological Applications :
- This compound demonstrates vasorelaxant properties, particularly potent in its 5-nitro derivatives, suggesting its potential use in hypertensive diseases (Estrada-Soto et al., 2006).
- It is identified as a potent inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), implicating its use in enhancing the efficacy of certain cancer treatments (White et al., 2000).
Corrosion Inhibition :
- Benzimidazole derivatives, including this compound, are effective corrosion inhibitors for mild steel in acidic environments. Their efficiency increases with concentration and is affected by temperature (Yadav et al., 2013).
Anticancer Activity :
- Certain benzimidazole derivatives, including this compound, show limited cytotoxicity against cancer cells, with some compounds exhibiting moderate effects, highlighting their potential as anticancer agents (El-Shekeil et al., 2012).
Molecular Dynamics and Docking Studies :
- Studies involving this compound derivatives have provided insights into the molecular dynamics and interactions of these compounds, essential for drug discovery and design (Karayel, 2021).
Antimicrobial Properties :
- Derivatives of this compound demonstrate selective antibacterial properties, particularly against Helicobacter spp., suggesting their potential in treating bacterial infections (Kühler et al., 2002).
Spectroscopic Analysis :
- Spectroscopic studies have been conducted on benzimidazole derivatives to understand their molecular structures, which is crucial for the development of pharmaceutical applications (Saral et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents, binding to alpha receptors .
Mode of Action
For instance, 4-Methoxyamphetamine, a structurally similar compound, acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .
Biochemical Pathways
For example, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, a salidroside analogue, has been reported to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
Pharmacokinetics
A related compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, was found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
For instance, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside has been reported to improve neuronal tolerance to ischemia .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a nutrient-driven post-translational modification that links metabolism to cellular function . The enhancement of O-GlcNAcylation on mitochondrial proteins contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . These interactions suggest that this compound may have potential neuroprotective effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been shown to improve mitochondrial homeostasis and bioenergy, inhibit the mitochondrial apoptosis pathway, and enhance cellular tolerance to ischemia . These effects are mediated through the enhancement of O-GlcNAcylation on mitochondrial proteins, which plays a crucial role in maintaining cellular function under stress conditions. Additionally, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound enhances O-GlcNAcylation on mitochondrial proteins, which is a key post-translational modification involved in cellular stress response and metabolic regulation . This modification is mediated by the enzyme O-GlcNAc transferase (OGT), which adds O-GlcNAc to serine and threonine residues on target proteins. By enhancing this modification, this compound helps maintain mitochondrial network homeostasis and bioenergy, thereby protecting cells from ischemic damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in enhancing O-GlcNAcylation on mitochondrial proteins Long-term studies have shown that this compound can maintain mitochondrial homeostasis and bioenergy over extended periods, suggesting its potential for chronic therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively enhances O-GlcNAcylation and provides neuroprotection without significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks in animal models before considering clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound enhances O-GlcNAcylation, a metabolic sensor that links metabolism to cellular function . This pathway involves the enzyme O-GlcNAc transferase (OGT), which adds O-GlcNAc to target proteins, thereby regulating their activity and stability. By modulating this pathway, this compound influences metabolic flux and metabolite levels, contributing to its potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activityOnce inside the cell, this compound may localize to mitochondria, where it enhances O-GlcNAcylation on mitochondrial proteins . This localization is essential for its neuroprotective effects and highlights the importance of understanding its intracellular transport and distribution.
Subcellular Localization
The subcellular localization of this compound is primarily within mitochondria, where it exerts its effects on mitochondrial proteins . The compound enhances O-GlcNAcylation on these proteins, contributing to mitochondrial network homeostasis and bioenergy. This localization is likely mediated by specific targeting signals or post-translational modifications that direct this compound to mitochondria. Understanding these mechanisms is crucial for optimizing its therapeutic potential and developing targeted delivery strategies.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWEZBEXFMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323245 | |
| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-81-7 | |
| Record name | 2620-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


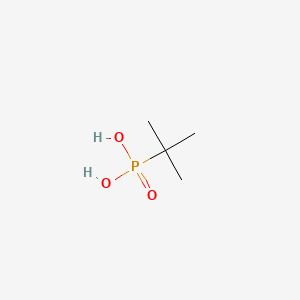

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)



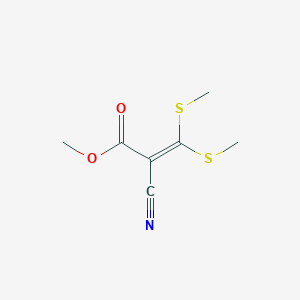
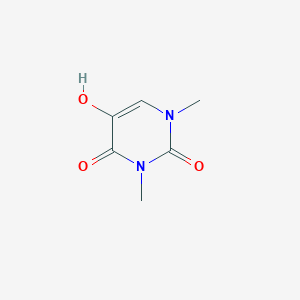
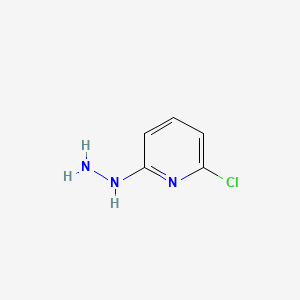
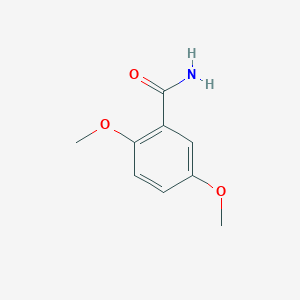
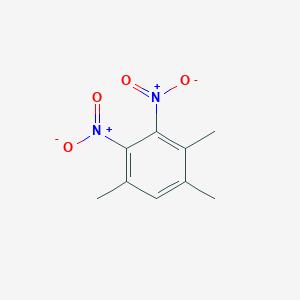
![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)
![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)
